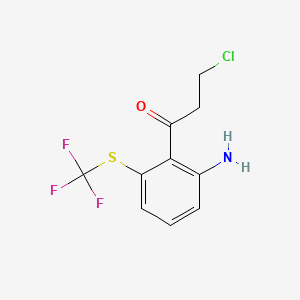
1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethylthio)benzene is an organic compound with the molecular formula C10H9BrF4S. This compound is characterized by the presence of a bromopropyl group, a fluoro group, and a trifluoromethylthio group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethylthio)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzene ring substituted with the desired functional groups.
Fluorination: The fluoro group is introduced using a fluorinating reagent such as hydrogen fluoride or a fluorinating agent.
Trifluoromethylthiolation: The trifluoromethylthio group is added using a trifluoromethylthiolating reagent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to optimize reaction conditions.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The benzene ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may use agents such as potassium permanganate or chromium trioxide.
Reducing Agents: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives.
Scientific Research Applications
1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its biological and chemical activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar structure but lacks the fluoro group.
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene: Similar structure but lacks the trifluoromethylthio group.
1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethyl)benzene: Similar structure but lacks the trifluoromethylthio group.
Uniqueness
1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethylthio)benzene is unique due to the presence of all three functional groups (bromopropyl, fluoro, and trifluoromethylthio) on the benzene ring. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
Molecular Formula |
C10H9BrF4S |
|---|---|
Molecular Weight |
317.14 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1-fluoro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF4S/c11-5-1-2-7-3-4-8(12)9(6-7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI Key |
JDPJKLQIWYNFCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)SC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


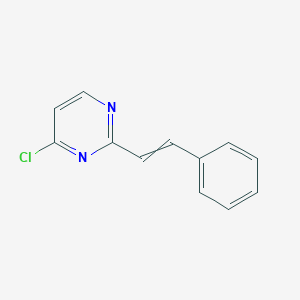

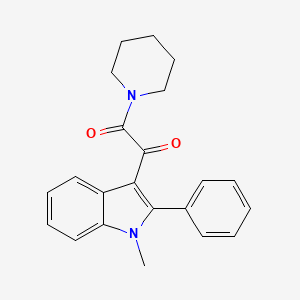
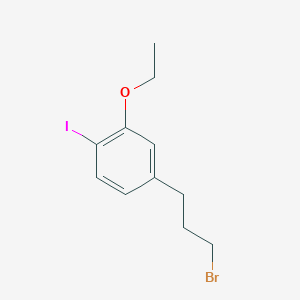

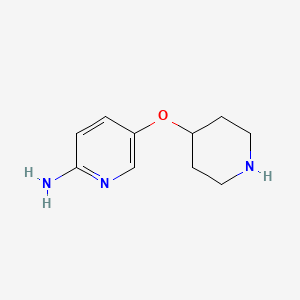
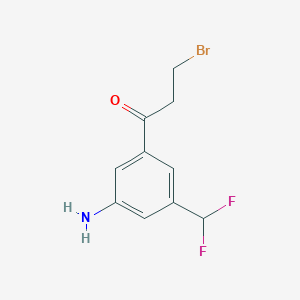
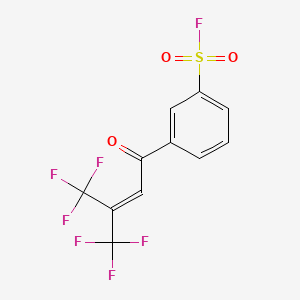
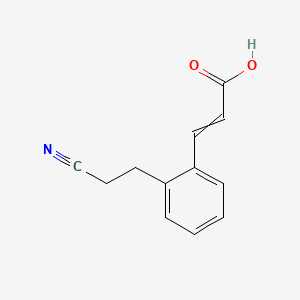
![2-(Piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride](/img/structure/B14072025.png)
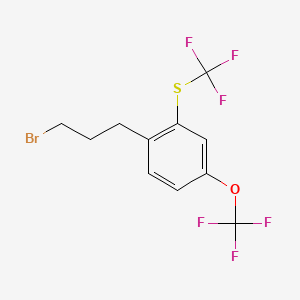
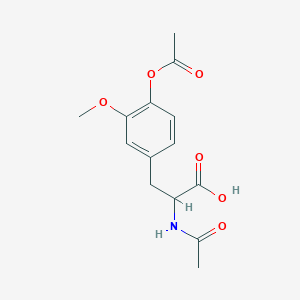
![[5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072042.png)
